沃巴辛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

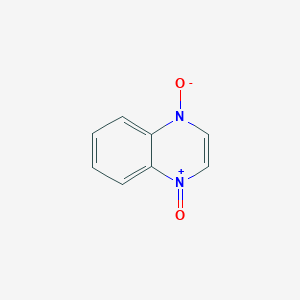

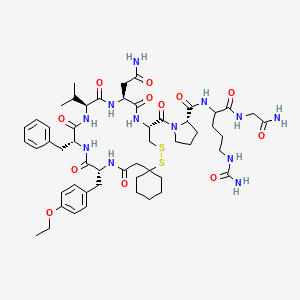

Vobasine is a naturally occurring monoterpene indole alkaloid found in several species in the genus Tabernaemontana including Tabernaemontana divaricata . It was first reported by Renner in 1959 after its isolation from Voacanga africana . The two structurally related compounds, dregamine and tabernaemontanine, where its alkene (=CHCH 3) sidechain was reduced to ethyl groups in two configurations, had their relationship confirmed in the 1970s .

Synthesis Analysis

The biosynthesis of vobasine starts from the amino acid tryptophan. This is converted into strictosidine before further elaboration . The synthesis of alkaloids with the same carbon skeleton as vobasine began in the 1960s and has continued, with some work providing enantiospecific approaches to closely related compounds .Molecular Structure Analysis

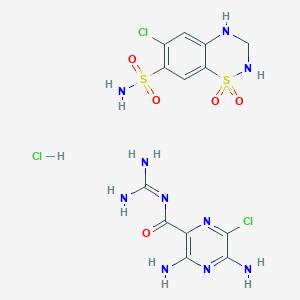

The IUPAC name for Vobasine is Methyl (1 S ,14 R ,15 E ,18 S )-15-ethylidene-17-methyl-12-oxo-10,17-diazatetracyclo [12.3.1.0 3,11 .0 4,9 ]octadeca-3 (11),4,6,8-tetraene-18-carboxylate . Its chemical formula is C21H24N2O3 .Chemical Reactions Analysis

Vobasine is a part of the bisindole alkaloids, which consist of two different or identical monomeric indole alkaloid units with a C–N, C–O–C, or C–C bond . Some of the bisindole alkaloids showed cytotoxicity rather than those with monomeric units .Physical And Chemical Properties Analysis

Vobasine has a molar mass of 352.434 g·mol −1 . More detailed physical and chemical properties are not available in the search results.科学研究应用

细胞毒应用

从马来亚塔贝纳蒙塔纳的茎皮提取物中分离出的沃巴辛生物碱对KB细胞显示出可观的细胞毒性,表明在癌症研究中具有潜在应用价值。该研究突出了包含沃巴辛的新吲哚生物碱的分离及其细胞毒性,这可能有助于开发抗癌疗法 (Sim et al., 2014)。

抗分枝杆菌活性

从非洲沃坎加衍生的化合物的研究导致了三聚体沃巴辛-阿斯皮多斯珀马-阿斯皮多斯珀马生物碱的发现,具有强大的抗分枝杆菌活性。这一发现为开发抗分枝杆菌药物开辟了新途径,尤其考虑到这些化合物在没有明显细胞毒性影响的情况下的显著活性 (Fouotsa et al., 2021)。

抗睾丝虫活性

对非洲沃坎加的茎皮进行的研究确定了具有抗睾丝虫活性的化合物,这对于开发针对由睾丝虫引起的寄生病睾丝虫病的新治疗方法至关重要。该研究突出了沃巴辛衍生化合物作为抗丝虫药物开发的引导物的潜力,支持了非洲沃坎加在治疗人类睾丝虫病方面的传统用途 (Babiaka et al., 2020)。

安全和危害

属性

CAS 编号 |

2134-83-0 |

|---|---|

分子式 |

C21H24N2O3 |

分子量 |

352.4 g/mol |

IUPAC 名称 |

methyl 15-ethylidene-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate |

InChI |

InChI=1S/C21H24N2O3/c1-4-12-11-23(2)17-9-15-13-7-5-6-8-16(13)22-20(15)18(24)10-14(12)19(17)21(25)26-3/h4-8,14,17,19,22H,9-11H2,1-3H3 |

InChI 键 |

TYPMTMPLTVSOBU-UHFFFAOYSA-N |

SMILES |

CC=C1CN(C2CC3=C(C(=O)CC1C2C(=O)OC)NC4=CC=CC=C34)C |

规范 SMILES |

CC=C1CN(C2CC3=C(C(=O)CC1C2C(=O)OC)NC4=CC=CC=C34)C |

同义词 |

vobasine vobasine hydrochloride vobasine monohydrochloride |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-aminoethyl)-8-chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[1,5-a][1,4]benzodiazepine-2-carboxamide](/img/structure/B1212050.png)

![(2R,3R,4S,5R)-2-[4-[(1R)-1-hydroxyethyl]-5-methylimidazol-1-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1212055.png)

![7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid](/img/structure/B1212057.png)

![[3-(4-Chlorophenyl)-3-hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazol-2-yl]acetic acid](/img/structure/B1212060.png)